2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (3,4-dimethylphenoxy)acetate
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Overview
Description
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(3,4-DIMETHYLPHENOXY)ACETATE is a complex organic compound with the molecular formula C23H18O5S. This compound is part of the benzoxathiol family, which is known for its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(3,4-DIMETHYLPHENOXY)ACETATE typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often used to facilitate these reactions .
Industrial Production Methods
The use of advanced catalytic systems and eco-friendly pathways is also a common practice in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(3,4-DIMETHYLPHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(3,4-DIMETHYLPHENOXY)ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(3,4-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: These compounds share a similar benzoxathiol core and exhibit diverse biological activities.
Indole Derivatives: Known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(3,4-DIMETHYLPHENOXY)ACETATE is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H18O5S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(3,4-dimethylphenoxy)acetate |
InChI |
InChI=1S/C23H18O5S/c1-14-8-9-17(10-15(14)2)26-13-21(24)27-18-11-19(16-6-4-3-5-7-16)22-20(12-18)29-23(25)28-22/h3-12H,13H2,1-2H3 |
InChI Key |
LRCPFEKVRBXGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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